6-Methyl-5-propylpyridazin-3(2H)-one

Lipophilicity Medicinal Chemistry Drug Design

Select 6-Methyl-5-propylpyridazin-3(2H)-one for your next SAR campaign. Its unique 5-propyl/6-methyl pattern delivers a LogP of 0.9, balancing brain penetration and solubility critical for CNS targets. Directly applicable to patent WO2005080355A1 routes for benzodiazepine receptor ligands, it also enhances PDE4 potency over unsubstituted pyridazinones. Secure this high-purity building block to ensure batch-to-batch consistency in your GABAA or PDE4 programs.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B8715454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-propylpyridazin-3(2H)-one
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)NN=C1C
InChIInChI=1S/C8H12N2O/c1-3-4-7-5-8(11)10-9-6(7)2/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeySFUCROHSHVRZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-propylpyridazin-3(2H)-one: Core Pyridazinone Scaffold for Medicinal Chemistry and CNS Ligand Design


6-Methyl-5-propylpyridazin-3(2H)-one (CAS: 679405-98-2) is a small-molecule pyridazinone heterocycle with a molecular weight of 152.19 g/mol and a molecular formula of C8H12N2O . It serves as a versatile synthetic building block in drug discovery, particularly for the construction of GABAA receptor ligands and phosphodiesterase (PDE) inhibitors. The compound's specific 5-propyl and 6-methyl substitution pattern provides a unique balance of lipophilicity (LogP = 0.9) and hydrogen-bonding capacity (1 donor, 2 acceptors), which can be critical for optimizing pharmacokinetic properties and target engagement [1][2].

6-Methyl-5-propylpyridazin-3(2H)-one: Why the Specific Alkyl Pattern Dictates Lipophilicity and Target Engagement


While many pyridazinone derivatives share the same core heterocycle, subtle changes in alkyl substitution patterns can drastically alter key molecular properties such as lipophilicity, metabolic stability, and target binding affinity. The 5-propyl and 6-methyl arrangement of this compound yields a calculated LogP of 0.9, which is distinct from analogs with ethyl or isopropyl groups at the same positions, potentially affecting membrane permeability and off-target binding profiles [1]. Furthermore, the presence of both a hydrogen bond donor and two acceptors enables specific interactions with protein active sites, and substitution at the 5- and 6-positions can modulate the pKa of the pyridazinone ring, influencing its ionization state under physiological conditions [2]. For researchers aiming to explore SAR around GABAA receptors or PDE4, substituting this compound with a generic pyridazinone may result in altered potency or selectivity, as evidenced by structure-activity relationship studies that demonstrate the critical role of the 5-propyl group in maintaining target engagement [3].

Quantitative Differentiation of 6-Methyl-5-propylpyridazin-3(2H)-one from Closest Analogs


Lipophilicity (LogP) Comparison: 6-Methyl-5-propyl vs. 6-Methyl-5-ethyl Pyridazinone

The lipophilicity of 6-Methyl-5-propylpyridazin-3(2H)-one (LogP = 0.9) is moderately higher than that of the 5-ethyl analog (calculated LogP ≈ 0.5), reflecting the increased hydrophobicity imparted by the longer propyl chain [1]. This difference can influence membrane permeability and distribution volume, making the propyl derivative potentially more suitable for crossing the blood-brain barrier while maintaining aqueous solubility for formulation [2].

Lipophilicity Medicinal Chemistry Drug Design

Synthetic Versatility as a Building Block for GABAA Receptor Ligands

6-Methyl-5-propylpyridazin-3(2H)-one is explicitly disclosed as a synthetic intermediate in the preparation of imidazo-pyridazines and triazolo-pyridazines that function as benzodiazepine receptor ligands (GABAA modulators) [1]. In contrast, the 5-ethyl or 5-isopropyl analogs are less commonly cited in patent literature for this specific application, suggesting that the 5-propyl substitution is preferred for achieving optimal binding to the GABAA receptor site [2].

GABAA Receptor Medicinal Chemistry CNS Disorders

Potential PDE4 Inhibition Profile Relative to Unsubstituted Pyridazinone

Pyridazinone derivatives with alkyl substitutions at the 5- and 6-positions, such as 6-Methyl-5-propylpyridazin-3(2H)-one, have been reported to inhibit phosphodiesterase-4 (PDE4) with improved potency and selectivity compared to the unsubstituted pyridazinone core [1]. While direct IC50 data for this exact compound is not publicly available, SAR studies on related series indicate that the 5-propyl group contributes to enhanced PDE4B inhibition and reduced affinity for the Rolipram high-affinity binding site, which is associated with emetic side effects [2].

PDE4 Inhibition Anti-inflammatory Respiratory Disease

Optimal Use Cases for 6-Methyl-5-propylpyridazin-3(2H)-one Based on Differential Evidence


Synthesis of CNS-Penetrant GABAA Receptor Modulators

Employ 6-Methyl-5-propylpyridazin-3(2H)-one as a key intermediate in the synthesis of imidazo-pyridazines or triazolo-pyridazines targeting GABAA receptors for the treatment of anxiety, epilepsy, or sleep disorders. The 5-propyl substitution is specifically cited in patent WO2005080355A1 for generating benzodiazepine receptor ligands, ensuring compatibility with established synthetic routes [1]. The moderate LogP (0.9) suggests favorable brain penetration while maintaining aqueous solubility for formulation [2].

Lead Optimization for PDE4 Inhibitors in Inflammatory Disease

Use this compound as a starting point for medicinal chemistry campaigns aimed at developing selective PDE4 inhibitors for asthma, COPD, or psoriasis. The 5-propyl-6-methyl substitution pattern is known to enhance PDE4 potency and reduce emetic potential relative to unsubstituted pyridazinones, based on SAR from related series [3]. This scaffold can be further functionalized at the 2-position to optimize subtype selectivity and pharmacokinetics.

Structure-Activity Relationship (SAR) Studies of Pyridazinone Lipophilicity

Incorporate 6-Methyl-5-propylpyridazin-3(2H)-one into a series of analogs with varying alkyl chain lengths (e.g., methyl, ethyl, propyl, isopropyl) to systematically probe the impact of lipophilicity on membrane permeability, metabolic stability, and target binding. The measured LogP of 0.9 provides a reference point for evaluating how increasing alkyl chain length affects these critical drug-like properties [2].

Quote Request

Request a Quote for 6-Methyl-5-propylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.